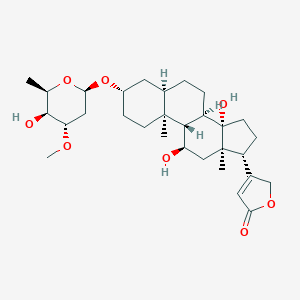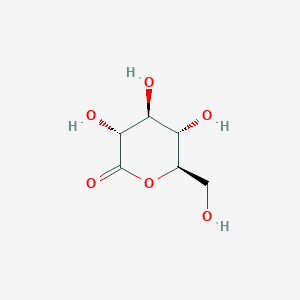![molecular formula C11H4F6N4 B162105 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile CAS No. 138555-70-1](/img/structure/B162105.png)
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
The chemical under discussion, 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile, is part of a broader class of compounds known for their reactivity and utility in synthesizing heterocyclic compounds. Such chemicals are pivotal in organic synthesis, particularly in constructing complex molecules with potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Synthesis of Polyfunctional Heteroaromatics
A significant application of similar compounds is in the synthesis of novel functionalized heteroaromatic compounds. Moustafa et al. (2017) highlight the synthesis and new methods developed for creating heteroaromatic compounds, emphasizing the discovery of new rearrangements and the correction of structures previously misassigned in the literature. The study showcases the utility of these compounds in generating arylazoniconates and facilitating unexpected reactions, such as Dimroth-type rearrangements, demonstrating their versatility in organic synthesis Moustafa et al., 2017.
Applications in Organic Light-Emitting Diodes (OLEDs)
Another fascinating application is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Squeo et al. (2020) discuss the role of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based materials, closely related to the chemical , highlighting their application in OLEDs. These materials have shown promise as active materials in OLED devices due to their structural design and synthesis advancements. The review suggests future research directions for BODIPY-based materials, indicating the potential for these compounds in developing 'metal-free' infrared emitters Squeo et al., 2020.
Drug Design and Antineoplastic Agents
In the realm of medicinal chemistry, compounds with structural similarities to 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile serve as potential drug candidates. Hossain et al. (2020) outline the discovery and development of a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrating excellent cytotoxic properties and the potential to act as modulators of multi-drug resistance. These findings underscore the importance of such compounds in designing new antineoplastic agents, highlighting their role in inducing apoptosis and affecting mitochondrial functions Hossain et al., 2020.
Propriétés
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQTABIHVIOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NN=C(C#N)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381821 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile | |
CAS RN |
138555-70-1 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














